molecular formula C21H32O3 B014415 (20R)-17,20-Dihydroxypregn-4-en-3-one CAS No. 1662-06-2

(20R)-17,20-Dihydroxypregn-4-en-3-one

Cat. No.: B014415
CAS No.: 1662-06-2
M. Wt: 332.5 g/mol
InChI Key: MASCESDECGBIBB-FSHQYNQFSA-N
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Description

17α,20β-Dihydroxy-4-pregnen-3-one (17α,20β-DHP) is an endogenous, maturation-inducing steroid that stimulates oocyte maturation in females of several teleost species. For example, 1 µg/ml of 17α,20β-DHP applied to Persian sturgeon oocytes has been shown to effectively induce germinal vesicle breakdown, an essential step during oocyte maturation. Gonadotropin-releasing hormone and the gonadotropins, follicle-stimulating hormone and luteinizing hormone, have been shown to stimulate the production of 17α,20β-DHP either in vivo or in vitro. 17α,20β-DHP has also been reported to influence spermiation by stimulating milt production when administered at 5 mg/kg to various male teleosts.

Scientific Research Applications

  • Antiviral Activity : One study evaluated the antiviral activity of various natural sulfated polyhydroxysteroids and their synthetic derivatives, including compounds structurally related to "(20R)-17,20-Dihydroxypregn-4-en-3-one." These compounds showed inhibitory effects on the replication of DNA and RNA viruses (Comin et al., 1999).

  • Biological Activity of Steroid Derivatives : Another study isolated and characterized various steroid derivatives, including "this compound." The research focused on the microbial hydroxylation of steroids, which is crucial for understanding their biological activities (Schwarz et al., 1964).

  • Role in Fish Reproduction : A comprehensive review on the role of maturation-inducing steroids in male fishes highlighted the importance of compounds like 17,20beta-dihydroxypregn-4-en-3-one. These steroids are involved in processes like spermiation and the enhancement of sperm motility (Scott et al., 2010).

  • Metabolic Pathways in Mammals : Research on the metabolism of various steroids by mammalian tissues has included studies on derivatives of "this compound." These studies contribute to our understanding of steroid biosynthesis and metabolism in mammals (Flint et al., 1975).

  • Synthesis and Conformational Studies : Synthesis and conformational studies of various steroid derivatives, including "this compound," have been conducted to understand their structural properties and potential therapeutic applications (Frank et al., 2008).

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASCESDECGBIBB-FSHQYNQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873499
Record name (20R)-17,20-Dihydroxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1662-06-2
Record name 17α,20β-Dihydroxy-4-pregnen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1662-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17alpha,20beta-Dihydroxypregn-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (20R)-17,20-Dihydroxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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